N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine

Catalog No.
S15710641
CAS No.
M.F
C19H17N3S
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thi...

Product Name

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]-1,3-thiazol-2-amine

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H17N3S/c1-13-17(15-9-5-6-10-16(15)21-13)18(14-7-3-2-4-8-14)22-19-20-11-12-23-19/h2-12,18,21H,1H3,(H,20,22)

InChI Key

LTGJTXXOTGJMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)NC4=NC=CS4

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine is a complex organic compound characterized by the presence of an indole moiety linked to a thiazole ring. The structure comprises an indole group, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring, and a thiazole ring, which includes nitrogen and sulfur atoms. This compound can be classified as an indole-thiazole hybrid, notable for its potential biological activities and applications in medicinal chemistry.

Typical of both indoles and thiazoles. Key reactions include:

  • Condensation Reactions: The synthesis often involves the condensation of indole derivatives with thiazole precursors, typically facilitated by acidic or basic conditions.
  • Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile in reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions, which are characteristic of aromatic compounds.

These reactions allow for the modification of the compound to enhance its biological activity or alter its properties for specific applications.

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine exhibits a range of biological activities:

  • Antimicrobial Activity: Compounds containing thiazole and indole moieties have shown promising antimicrobial properties against various pathogens .
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects: Certain analogs have been reported to possess anti-inflammatory activity, making them candidates for treating inflammatory diseases .

The synthesis of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine typically involves several steps:

  • Formation of Indole Derivative: Indoles can be synthesized through Fischer indole synthesis or other methods involving phenylhydrazine.
  • Thiazole Ring Formation: Thiazoles can be synthesized using methods such as Hantzsch synthesis or by reacting thiourea with α-halo carbonyl compounds.
  • Coupling Reaction: The final step often involves coupling the indole derivative with the thiazole precursor under appropriate conditions (e.g., refluxing in a solvent) to yield the target compound .

The unique structure of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine lends itself to various applications:

  • Pharmaceuticals: Due to its biological activities, it may be developed into drugs targeting infections, cancer, or inflammatory diseases.
  • Research: It serves as a valuable tool in medicinal chemistry for studying structure–activity relationships and developing new therapeutic agents.

Interaction studies are crucial for understanding how N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine interacts with biological targets:

  • Molecular Docking: Computational studies can predict binding affinities and modes of interaction with proteins involved in disease pathways.
  • In Vitro Studies: Laboratory experiments assess the compound's efficacy against specific targets, such as enzymes or receptors implicated in disease processes.

These studies help elucidate the mechanisms underlying its biological activities and guide further development.

Several compounds share structural features with N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-[1H-indol-3-ylmethylene]-1,3-thiazol-2-amineIndole and thiazole ringsAntimicrobial
4-(1H-Indol-2-yl)anilineIndole linked to an aniline moietyAnticancer
2-(4-Methylphenyl)-1H-indoleMethyl-substituted indoleAnti-inflammatory
N-(5-methylthiazol)-2-substituted thioacetamidesThiazole linked to thioacetamide derivativesAnticancer

The uniqueness of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine lies in its specific combination of indole and thiazole structures that enhance its pharmacological profile compared to other similar compounds. Its diverse biological activities make it a promising candidate for further research and development in medicinal chemistry.

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

319.11431873 g/mol

Monoisotopic Mass

319.11431873 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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